2-chloro-N-(pentan-2-yl)benzamide
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Overview
Description
2-chloro-N-(pentan-2-yl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse pharmacological properties, including antipsychotic, antihypertensive, antibacterial, and antimicrobial activities . This compound, specifically, has a chloro substituent on the benzene ring and a pentan-2-yl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pentan-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with pentan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an ethanolic solution. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chloro substituent on the benzene ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-chloro-N-(pentan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-chloro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. The chloro substituent and the amide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzamide: Similar structure but lacks the pentan-2-yl group.
N-(pentan-2-yl)benzamide: Similar structure but lacks the chloro substituent.
2-chloro-N-(methyl)benzamide: Similar structure but has a methyl group instead of a pentan-2-yl group
Uniqueness
2-chloro-N-(pentan-2-yl)benzamide is unique due to the presence of both the chloro substituent and the pentan-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-pentan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERORHJIOAOOHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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